NaV1.7 inhibitor-1 Demonstrates Sub‑Nanomolar Potency, Significantly Exceeding Clinical‑Stage Comparators
NaV1.7 inhibitor‑1 inhibits hNaV1.7 with an IC50 of 0.6 nM [REFS‑1]. This potency is 18‑fold greater than the clinical candidate PF‑05089771 (IC50 = 11 nM) [REFS‑2] and 90‑fold greater than the orally active comparator funapide (IC50 = 54 nM) [REFS‑3]. The potency differential exceeds 10,000‑fold when compared with the state‑dependent blocker BIIB074 (raxatrigine), which exhibits an open/inactivated state IC50 of 6.3 µM [REFS‑4].
| Evidence Dimension | Inhibitory potency against human NaV1.7 (hNaV1.7) |
|---|---|
| Target Compound Data | IC50 = 0.6 nM |
| Comparator Or Baseline | PF‑05089771: IC50 = 11 nM; Funapide: IC50 = 54 nM; BIIB074: IC50 = 6.3 µM (open/inactivated state) |
| Quantified Difference | 18‑fold (vs PF‑05089771); 90‑fold (vs funapide); >10,000‑fold (vs BIIB074) |
| Conditions | Patch‑clamp electrophysiology in HEK‑293 cells expressing recombinant hNaV1.7 (voltage‑clamp conditions as reported in respective sources) |
Why This Matters
Higher potency enables lower compound usage in assays, reducing potential solvent toxicity and cost per experiment while maintaining robust target engagement.
- [1] Theile JW, et al. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels. Mol Pharmacol. 2016;90(5):540-548. PMID: 27587537. View Source
